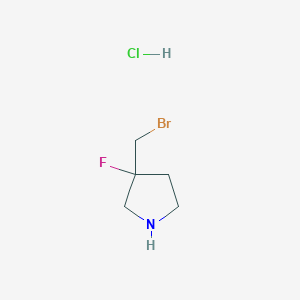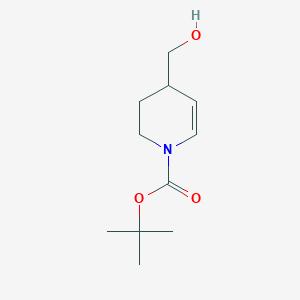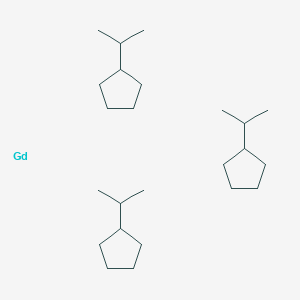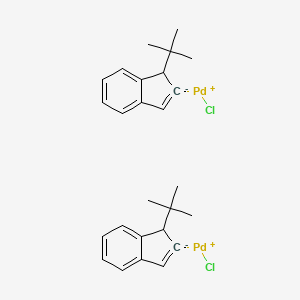![molecular formula C6H6Cl2F6S2 B6290015 Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide CAS No. 87612-19-9](/img/structure/B6290015.png)
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide, also known as Bis-CMT, is an organosulfur compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is insoluble in water. Bis-CMT has a wide range of applications in scientific research, including in organic synthesis, biochemical and physiological studies, and in laboratory experiments.
Applications De Recherche Scientifique
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is widely used in scientific research, particularly in organic synthesis and biochemical and physiological studies. It is used as a reagent in the synthesis of various compounds, including fluorinated compounds, and can be used to synthesize a variety of different molecules. This compound is also used in biochemical and physiological studies, as it has been shown to have a variety of biological effects, including cytotoxicity and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is not fully understood. However, it is believed that this compound is able to interact with proteins and other molecules in the body, which can lead to a variety of biological effects. This compound has been shown to interact with enzymes, proteins, and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on a variety of cell lines, including human cancer cell lines. This compound has also been shown to have anti-inflammatory effects, and has been used in studies to investigate the potential therapeutic effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a number of advantages when used in laboratory experiments. It is easy to synthesize, and can be used in a variety of different reactions. It is also relatively stable and has a low toxicity, which makes it a safe reagent to use in laboratory experiments. However, this compound is insoluble in water, which can limit its use in certain types of reactions.
Orientations Futures
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has a wide range of potential future applications. It has been used in a variety of different scientific research studies, and its potential therapeutic effects have been explored. Future research could focus on further exploring the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research could focus on developing new methods for synthesizing this compound and improving its solubility in water. Finally, research could focus on exploring the potential toxicity of this compound, as well as its potential environmental impacts.
Méthodes De Synthèse
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide can be synthesized using a two-step reaction. The first step involves the reaction of 1-chloromethyl-2,2,2-trifluoroethane with sulfur dichloride in a 1:1 molar ratio in the presence of a base. The second step involves the reaction of the resulting 1-chloromethyl-2,2,2-trifluoroethyl disulfide with a base and a Lewis acid. This reaction produces this compound in a yield of approximately 90%.
Propriétés
IUPAC Name |
3-chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2F6S2/c7-1-3(5(9,10)11)15-16-4(2-8)6(12,13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCOBQBQMYBXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)SSC(CCl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)


![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)



